Tetramethylpyrazine trihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylpyrazine can be synthesized through a temperature-controlled two-step preparation method. In the first step, acetoin, the precursor of tetramethylpyrazine, is biosynthesized from glucose by Bacillus subtilis in a fermentor controlled at 37°C, pH 7.0, 500 rpm of stirring, and 1.0 vvm of airflow . In the second step, the fermentation broth is supplemented with diammonium phosphate and transferred into another reactor controlled at 95°C. After 2.5 hours, tetramethylpyrazine is obtained .
Industrial Production Methods: High-yield fermentative preparation of tetramethylpyrazine involves using Bacillus sp. with an endogenous precursor approach. The production process is optimized by controlling oxygen supply and fermentation temperature, achieving a high yield of tetramethylpyrazine . This method is cost-effective and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tetramethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids and oxidizing agents .
Common Reagents and Conditions: Common reagents used in reactions with tetramethylpyrazine include hydrogen chloride in ethanol solution for preparing hydrochloride salts . The compound is also subjected to steam distillation and crystallization for purification .
Major Products: The major products formed from reactions involving tetramethylpyrazine include its hydrochloride salt and other derivatives used in medicinal applications .
Scientific Research Applications
Tetramethylpyrazine has a wide range of scientific research applications:
Chemistry: It is used as a flavor additive in the food industry due to its nutty, roasty, and toasty aroma.
Medicine: It has anti-inflammatory, antioxidative, and antitumor properties. .
Mechanism of Action
Tetramethylpyrazine exerts its effects through multiple molecular pathways:
Antitumor Activity: It regulates molecular signal pathways to alter tumor cell behavior, including proliferation, apoptosis, invasion, metastasis, and angiogenesis.
Neuroprotection: It scavenges free radicals, inhibits calcium overload, maintains mitochondrial function, and activates the PI3K/Akt/p-GSK3β cell survival pathway.
Comparison with Similar Compounds
Tetramethylpyrazine is compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Known for its nutty aroma, used in flavoring.
Trimethylpyrazine: Similar in structure but with different biological activities.
Tetrapyrazine: Another name for tetramethylpyrazine, highlighting its unique properties.
Tetramethylpyrazine stands out due to its diverse applications in medicine, particularly in neuroprotection and antitumor activities, making it a valuable compound in both research and industry.
Properties
CAS No. |
76556-07-5 |
---|---|
Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,5,6-tetramethylpyrazine;trihydrate |
InChI |
InChI=1S/C8H12N2.3H2O/c1-5-6(2)10-8(4)7(3)9-5;;;/h1-4H3;3*1H2 |
InChI Key |
MAAZDFZETNADTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C.O.O.O |
Origin of Product |
United States |
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